Asparagusic acid
Overview
Description
Asparagusic acid, also known as 1,2-dithiolane-4-carboxylic acid, is an organosulfur compound found in asparagus roots . It is considered to be a major factor in the natural resistance of the plant .
Synthesis Analysis
A robust and scalable synthesis of an asparagusic acid modified lysine has been reported . This amino acid can be used in solid-phase peptide synthesis .
Molecular Structure Analysis
Asparagusic acid has the molecular formula C4H6O2S2 . The molecule consists of a heterocyclic disulfide functional group (a 1,2-dithiolane) with a carboxylic acid side chain .
Chemical Reactions Analysis
Asparagusic acid is a sulfur-containing compound that enhances the uptake of a variety of cargoes into live cells . More research is needed to fully understand its chemical reactions .
Physical And Chemical Properties Analysis
Asparagusic acid is a colorless solid with a melting point of 75.7 to 76.5 °C . It has a molar mass of 150.21 g·mol−1 and a density of 1.50 g cm−3 .
Scientific Research Applications
Unique Properties and Intermediary Metabolism
Asparagusic acid is a sulfur-containing heterocyclic compound primarily found in asparagus. It's known for its biological properties, including the ability to substitute for α-lipoic acid in certain biological systems. Its unique structure, featuring two adjacent sulfur atoms, endows it with enhanced chemical reactivity. This compound is also linked to the phenomenon of odorous urine following asparagus ingestion (Mitchell & Waring, 2014).
Application in Cellular Uptake and Cancer Research
Asparagusic acid has been used to ensure efficient cellular uptake of peptides. It has been shown to induce an apoptotic response in cancer cells and has a direct molecular target on the transferrin receptor, facilitating endocytic uptake of payloads. This property makes it attractive for life science applications, including drug delivery (Abegg et al., 2017).
Anti-inflammatory and Antioxidant Properties
Asparagusic acid and its derivatives have shown potential in inhibiting cyclooxygenase-2, an enzyme linked to inflammation and pain, suggesting potential use in anti-inflammatory drugs. Such properties are especially valuable in the development of new cancer chemopreventive agents (Jang et al., 2004). Additionally, derivatives of asparagusic acid, like dihydroasparagusic acid (DHAA), have shown significant antioxidant activity and inhibition of tyrosinase, an enzyme involved in melanogenesis, suggesting applications in pharmaceuticals, cosmetics, and food industries (Venditti et al., 2013).
Nematicidal Activity
Asparagusic acid has been identified as a natural nematicide in the roots of asparagus, toxic to several plant-parasitic nematodes. This discovery highlights its potential use in agricultural pest control, contributing to the resistance of asparagus against these pests (Takasugi et al., 1975).
Enhancing Cellular Uptake of Peptides
The synthesis of asparagusic acid-modified lysine for solid-phase peptide synthesis has shown that incorporating this building block into peptides substantially increases their cellular uptake. This property is significant for the delivery of therapeutic peptides and other biomolecules into cells (Tirla et al., 2017).
Future Directions
properties
IUPAC Name |
dithiolane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGMEFRECNWRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176779 | |
Record name | Asparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Asparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Asparagusic acid | |
CAS RN |
2224-02-4 | |
Record name | 1,2-Dithiolane-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2224-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dithiolane-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARAGUSIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD3XV509R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Asparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.7 - 76.5 °C | |
Record name | Asparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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